molecular formula C11H13NO2 B119794 2-Morpholinobenzaldehyde CAS No. 58028-76-5

2-Morpholinobenzaldehyde

Cat. No. B119794
CAS RN: 58028-76-5
M. Wt: 191.23 g/mol
InChI Key: GTTAEWVBVHSDLX-UHFFFAOYSA-N
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Description

2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Physical And Chemical Properties Analysis

2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .

Scientific Research Applications

Chemical Synthesis

2-Morpholinobenzaldehyde is often used as a reagent in chemical synthesis . It is a versatile compound that can be used to produce a variety of other chemicals .

Chemiluminescent Activators

One of the unique applications of 2-Morpholinobenzaldehyde is its use in the synthesis of lophine derivatives, which serve as chemiluminescent in vitro activators for the detection of free radicals . These compounds are used in research to measure the overproduction of free radicals and reactive oxygen species (ROS), which are known to cause oxidative stress .

Detection of Oxidative Stress

The lophine derivatives synthesized from 2-Morpholinobenzaldehyde can be used in various systems for chemiluminescent assay in vitro . These include Fenton’s system for the generation of hydroxyl and –OH species, hydrogen peroxide (H2O2), iron (II) sulfate (FeSO4), glutathione-peroxidase for monitoring the deactivation of H2O2, ascorbic acid-Fenton’s reagent, and reduced α-nicotinamide adenine dinucleotide (NADH)-phenazine methosulfate for the generation of superoxide radicals (O2·−) .

Biological Research

2-Morpholinobenzaldehyde and its derivatives can be used as chemiluminescent probes in medical and biological research . They can help in the study of free radical reactions and the generation of reactive oxygen species (ROS), which are vital in metabolism .

Pharmaceutical Research

In pharmaceutical research, 2-Morpholinobenzaldehyde can be used in the development of new drugs. Its derivatives can be used to study the effects of oxidative stress in various diseases .

Material Science

In material science, 2-Morpholinobenzaldehyde can be used in the synthesis of new materials. Its derivatives can be used to study their physicochemical properties .

Safety And Hazards

2-Morpholinobenzaldehyde may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . It is classified as harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAEWVBVHSDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371767
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzaldehyde

CAS RN

58028-76-5
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq) and potassium carbonate (1.3 g, 2 eq) was heated in the microwave at 125° C. for 2.5 h. After evaporation, the residue was partitioned between water and DCM, the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 2-morpholinobenzaldehyde (0.57 g, 63%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

Q & A

Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?

A1: 2-Morpholinobenzaldehyde serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and 2-Morpholinobenzaldehyde. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []

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